N1-(2-nitrophenyl)-N2-phenethyloxalamide
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Overview
Description
N1-(2-nitrophenyl)-N2-phenethyloxalamide is an organic compound that belongs to the class of oxalamides It is characterized by the presence of a nitrophenyl group and a phenethyl group attached to the oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-nitrophenyl)-N2-phenethyloxalamide typically involves the reaction of 2-nitroaniline with phenethylamine in the presence of oxalyl chloride. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions. The general reaction scheme is as follows:
Step 1: Dissolve 2-nitroaniline in dichloromethane.
Step 2: Add oxalyl chloride dropwise to the solution while maintaining the temperature below 10°C.
Step 3: After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
Step 4: Add phenethylamine to the reaction mixture and stir for an additional 4 hours.
Step 5: Purify the product by recrystallization from ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems for precise control of reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-nitrophenyl)-N2-phenethyloxalamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Hydrolysis: The oxalamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and oxalic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent.
Substitution: Nucleophiles such as alkyl halides, solvents like acetonitrile.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed
Reduction: N1-(2-aminophenyl)-N2-phenethyloxalamide.
Substitution: Various substituted phenethyl derivatives.
Hydrolysis: 2-nitroaniline, phenethylamine, and oxalic acid.
Scientific Research Applications
N1-(2-nitrophenyl)-N2-phenethyloxalamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N1-(2-nitrophenyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the phenethyl group can enhance binding affinity through hydrophobic interactions. The oxalamide core provides structural stability and can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
N1-(2-nitrophenyl)-N2-phenethylurea: Similar structure but with a urea core instead of oxalamide.
N1-(2-nitrophenyl)-N2-phenethylcarbamate: Contains a carbamate group instead of oxalamide.
N1-(2-nitrophenyl)-N2-phenethylacetamide: Features an acetamide group in place of oxalamide.
Uniqueness
N1-(2-nitrophenyl)-N2-phenethyloxalamide is unique due to its oxalamide core, which provides distinct chemical properties such as increased stability and specific reactivity patterns. The combination of the nitrophenyl and phenethyl groups further enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
N'-(2-nitrophenyl)-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c20-15(17-11-10-12-6-2-1-3-7-12)16(21)18-13-8-4-5-9-14(13)19(22)23/h1-9H,10-11H2,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYZGHGPFYJBKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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